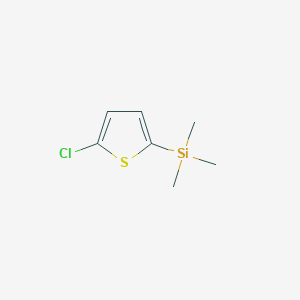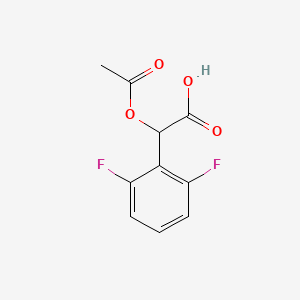
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as lipase-catalyzed transesterification, which shows the potential for enzymatic methods in creating structurally complex molecules with high optical purity. For example, optically pure compounds were synthesized from key intermediates prepared by lipase-catalyzed transesterification, a method demonstrating the intricacies and potential for enzymatic assistance in chemical synthesis (Sakai et al., 2000).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the absolute configuration of synthesized molecules, providing insight into the molecular structure and the interactions within crystals. For instance, the crystal structure of specific synthesized compounds revealed interesting packing patterns, showcasing the utility of structural analysis in understanding molecular interactions (Sakai et al., 2000).
Chemical Reactions and Properties
The reactivity and properties of compounds are influenced by their structural characteristics, such as the presence of fluorine atoms, which can affect the electron distribution and reactivity of the molecule. Studies on related compounds, such as those involving triorganotin(IV) complexes, highlight the impact of molecular structure on reactivity and potential applications (Baul et al., 2002).
Physical Properties Analysis
Physical properties, including crystal structure and hydrogen bonding patterns, are essential for understanding the behavior of chemical compounds. Analysis of the crystal structures of related compounds provides insights into the arrangement of molecules and the impact of specific functional groups on the overall structure (O'reilly et al., 1987).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are fundamental aspects that define the utility and application range of a compound. The synthesis and characterization of compounds with specific functional groups, like acetoxy or difluorophenyl groups, shed light on their chemical behavior and potential for further modification and application (Haasbroek et al., 1998).
Applications De Recherche Scientifique
Green Chemistry and Environmental Policy
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid contributes to the development of green chemistry practices. Yadav and Joshi (2002) explored a greener acylation process of resorcinol with acetic acid, minimizing waste and avoiding the use of hazardous acylating agents. This research aligns with the principles of green chemistry, emphasizing the importance of designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances (Yadav & Joshi, 2002).
Organic and Organometallic Chemistry
Erker (2005) discussed the unique properties of B(C6F5)3, a strong boron Lewis acid, which finds increasing use as a catalyst or stoichiometric reagent in organic and organometallic chemistry. This includes applications in catalytic hydrometallation reactions, alkylations, and aldol-type reactions, showcasing the compound's versatility and potential for facilitating various chemical transformations (Erker, 2005).
Advanced Oxidation Processes
Kim et al. (2020) highlighted the role of peracetic acid in advanced oxidation processes (AOPs) for pollutant degradation. The study detailed how Co(II)/Co(III) activates peracetic acid, producing acetyloxyl and acetylperoxyl radicals. This process underscores the potential of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid derivatives in environmental remediation through the efficient degradation of aromatic organic compounds (Kim et al., 2020).
Liquid Crystalline Polymers
Teoh, Chung, and Pramoda (2004) investigated the effects of perfluoroalkyl dicarboxylic acids on the evolution of liquid crystal texture and liquid crystallinity. Their work demonstrates the contribution of such compounds to the field of liquid crystalline polymers (LCPs), highlighting the importance of chemical structure and composition in determining the properties of LCPs (Teoh, Chung, & Pramoda, 2004).
Peptide Synthesis and Bioconjugation
Frisch, Boeckler, and Schuber (1996) discussed the synthesis of heterobifunctional cross-linking reagents for the coupling of peptides to liposomes, a crucial technique in drug delivery systems. Their research underscores the significance of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid derivatives in creating bioconjugates, offering insights into the design of more effective therapeutic agents (Frisch, Boeckler, & Schuber, 1996).
Propriétés
IUPAC Name |
2-acetyloxy-2-(2,6-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-5(13)16-9(10(14)15)8-6(11)3-2-4-7(8)12/h2-4,9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSJHKQABRHBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

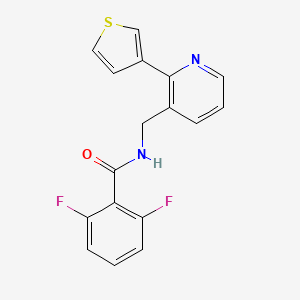
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)
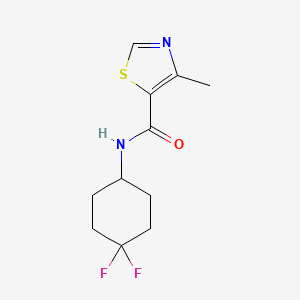
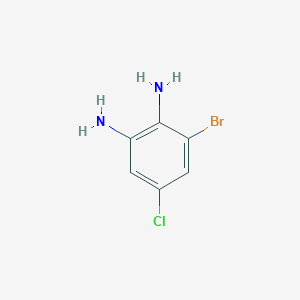
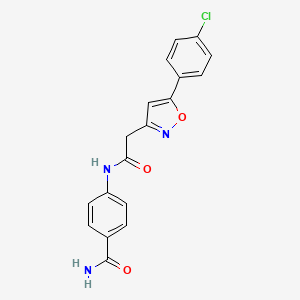
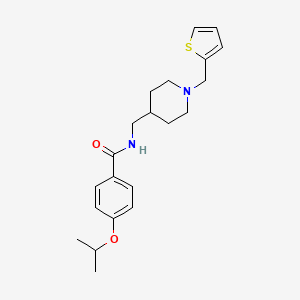
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)
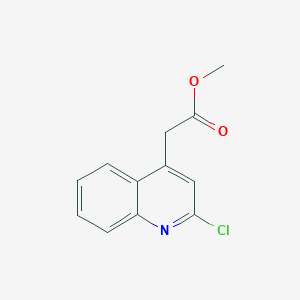
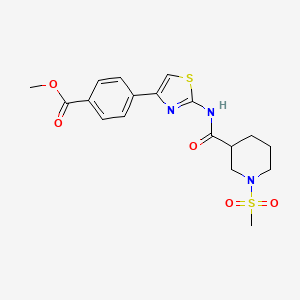

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)

